1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone
Overview
Description
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone is a chemical compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of a carbinolamine intermediate, followed by the elimination of a water molecule and intramolecular cyclization to form the desired product . The reaction is often carried out in methanol and can be catalyzed by acids to increase the reactivity of the reactants .
Chemical Reactions Analysis
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and antifungal activities.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity . This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
1-(5-Fluoro-2-[1,2,3]triazol-2-ylphenyl)ethanone can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole: Widely used in click chemistry for the synthesis of various compounds.
1,2,4-Triazoloquinazoline: Studied for its anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C10H8FN3O |
---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-[5-fluoro-2-(triazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-6-8(11)2-3-10(9)14-12-4-5-13-14/h2-6H,1H3 |
InChI Key |
ZOFNXTQEFNKSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2N=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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